molecular formula C10H13N3 B3390560 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- CAS No. 1060803-20-4

1H-Benzimidazol-2-amine, 6-(1-methylethyl)-

Cat. No.: B3390560
CAS No.: 1060803-20-4
M. Wt: 175.23 g/mol
InChI Key: TUVWHGCFBVRNQS-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, 6-(1-methylethyl)- is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with an amine group at the 2-position and an isopropyl group at the 6-position.

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with isobutyraldehyde in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, 6-(1-methylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Benzimidazol-2-amine, 6-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, 6-(1-methylethyl)- can be compared with other benzimidazole derivatives such as:

The uniqueness of 1H-Benzimidazol-2-amine, 6-(1-methylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-propan-2-yl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVWHGCFBVRNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269254
Record name 6-(1-Methylethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060803-20-4
Record name 6-(1-Methylethyl)-1H-benzimidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060803-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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